L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine
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Overview
Description
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine is a pentapeptide composed of five amino acids: tyrosine, asparagine, threonine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the resin-bound amino acid reacts with the carboxyl group of the incoming protected amino acid in the presence of coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, allowing for the production of the peptide in large quantities through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with tyrosine kinase receptors, influencing cell signaling pathways involved in growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-α-aspartyl-L-isoleucyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-threonyl-L-seryl-L-glutamic acid
- L-Tyrosyl-L-α-aspartyl-L-isoleucyl-L-asparaginyl-L-tyrosine
- L-Tyrosyl-L-α-aspartyl-L-asparagine
Uniqueness
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine is unique due to its specific sequence and the presence of multiple tyrosine residues, which can participate in various biochemical reactions. This makes it a valuable tool for studying peptide interactions and modifications.
Properties
CAS No. |
915780-12-0 |
---|---|
Molecular Formula |
C28H36N6O10 |
Molecular Weight |
616.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H36N6O10/c1-14(35)24(28(44)31-13-23(39)40)34-27(43)21(12-22(30)38)33-26(42)20(11-16-4-8-18(37)9-5-16)32-25(41)19(29)10-15-2-6-17(36)7-3-15/h2-9,14,19-21,24,35-37H,10-13,29H2,1H3,(H2,30,38)(H,31,44)(H,32,41)(H,33,42)(H,34,43)(H,39,40)/t14-,19+,20+,21+,24+/m1/s1 |
InChI Key |
WYPJNOBCXLVURK-VTZKQWNRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origin of Product |
United States |
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